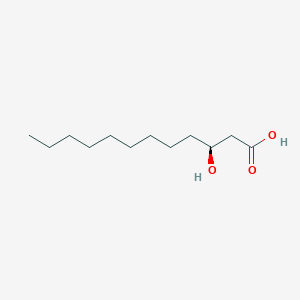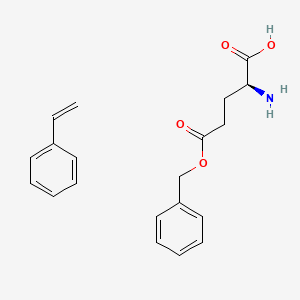
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene is a compound that combines the structural features of an amino acid derivative and a styrene moiety. This unique combination allows the compound to exhibit interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene typically involves a multi-step process. One common method is the condensation of a suitable amino acid derivative with a styrene derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The styrene moiety can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted styrene derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biochemical pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a drug precursor.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism by which (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene exerts its effects involves interactions with specific molecular targets and pathways. The amino acid derivative part of the molecule can interact with enzymes and receptors, while the styrene moiety can participate in polymerization and other chemical processes. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene: A simple aromatic hydrocarbon used in the production of polystyrene and other polymers.
Amino Acid Derivatives: Compounds like N-acetylcysteine and L-phenylalanine, which have similar structural features and biological activities.
Uniqueness
What sets (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene apart from similar compounds is its unique combination of an amino acid derivative and a styrene moiety. This dual functionality allows it to participate in a wider range of chemical and biological processes, making it a versatile tool in research and industrial applications.
Propriétés
Numéro CAS |
64091-22-1 |
|---|---|
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene |
InChI |
InChI=1S/C12H15NO4.C8H8/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;1-2-8-6-4-3-5-7-8/h1-5,10H,6-8,13H2,(H,15,16);2-7H,1H2/t10-;/m0./s1 |
Clé InChI |
SURDCRQZGJMDIB-PPHPATTJSA-N |
SMILES |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
SMILES isomérique |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N |
SMILES canonique |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
Synonymes |
polystyrene-poly(gamma-benzylglutamate) copolymer PST-P-Glu(OBzl) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


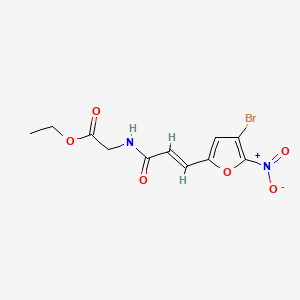
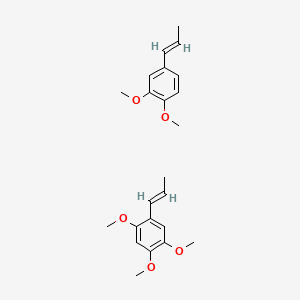
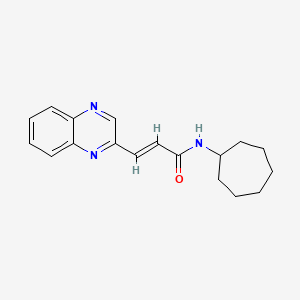
![N-[(1R,4S,7R,11S,14S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide](/img/structure/B1233736.png)
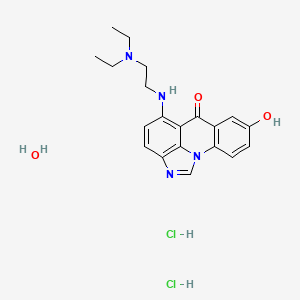

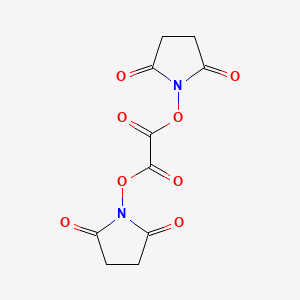

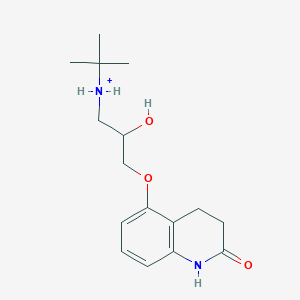


![4-(4-Tetrazolo[1,5-a]quinoxalinyl)morpholine](/img/structure/B1233750.png)
